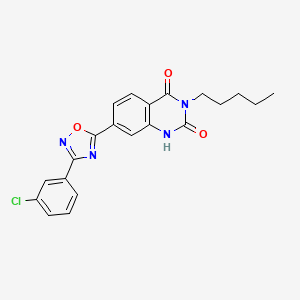

7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione

Descripción

7-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is a synthetic heterocyclic compound featuring a quinazoline-2,4-dione core fused with a 1,2,4-oxadiazole ring. The quinazoline-dione moiety is substituted at position 3 with a pentyl chain and at position 7 with a 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl group.

Propiedades

Fórmula molecular |

C21H19ClN4O3 |

|---|---|

Peso molecular |

410.9 g/mol |

Nombre IUPAC |

7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C21H19ClN4O3/c1-2-3-4-10-26-20(27)16-9-8-14(12-17(16)23-21(26)28)19-24-18(25-29-19)13-6-5-7-15(22)11-13/h5-9,11-12H,2-4,10H2,1H3,(H,23,28) |

Clave InChI |

DYDZOQDUKWGTMB-UHFFFAOYSA-N |

SMILES canónico |

CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)NC1=O |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 7-(3-(3-clorofenil)-1,2,4-oxadiazol-5-il)-3-pentilquinazolina-2,4(1H,3H)-diona normalmente implica varios pasos, comenzando con la preparación del núcleo de quinazolina. Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones controladas. El paso final implica la unión del grupo 3-clorofenil a través de reacciones de sustitución .

Métodos de Producción Industrial

La producción industrial de este compuesto puede involucrar la optimización de las rutas sintéticas para garantizar un alto rendimiento y pureza. Esto incluye el uso de técnicas avanzadas como la química de flujo continuo y las plataformas de síntesis automatizadas. Las condiciones de reacción como la temperatura, la presión y la elección del solvente se controlan cuidadosamente para maximizar la eficiencia y minimizar los subproductos .

Análisis De Reacciones Químicas

Tipos de Reacciones

7-(3-(3-clorofenil)-1,2,4-oxadiazol-5-il)-3-pentilquinazolina-2,4(1H,3H)-diona experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales dentro de la molécula.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero normalmente implican temperaturas controladas y atmósferas inertes .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos de quinazolina, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, lo que aumenta la diversidad química del compuesto .

Aplicaciones Científicas De Investigación

7-(3-(3-clorofenil)-1,2,4-oxadiazol-5-il)-3-pentilquinazolina-2,4(1H,3H)-diona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se investiga su potencial como sonda bioquímica para estudiar los procesos celulares.

Medicina: Se explora su posible propiedad terapéutica, incluidas las actividades anticancerígenas y antimicrobianas.

Industria: Se utiliza en el desarrollo de materiales avanzados y sensores químicos.

Mecanismo De Acción

El mecanismo de acción de 7-(3-(3-clorofenil)-1,2,4-oxadiazol-5-il)-3-pentilquinazolina-2,4(1H,3H)-diona implica su interacción con objetivos moleculares específicos dentro de las células. Este compuesto puede unirse a enzimas y receptores, modulando su actividad e influenciando varias vías bioquímicas. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso .

Comparación Con Compuestos Similares

7-[3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(3-Methoxybenzyl)quinazoline-2,4(1H,3H)-Dione

- Key Differences : Replaces the 3-chlorophenyl group with a 3,4-dimethoxyphenyl moiety and substitutes the pentyl chain with a 3-methoxybenzyl group.

- The benzyl substituent may increase steric hindrance, affecting binding interactions in biological systems .

7-(3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)-3-(2-Methoxybenzyl)quinazoline-2,4(1H,3H)-Dione

- Key Differences : Features a 4-chlorophenyl group (vs. 3-chlorophenyl) and a 2-methoxybenzyl substituent (vs. pentyl).

- Implications: The para-chloro substitution may alter electronic effects and molecular symmetry, influencing receptor affinity.

Functional Group Variations in Oxadiazole-Containing Compounds

1-{[3-Aryl-1,2,4-Oxadiazol-5-yl]Methyl} Thieno[2,3-d]Pyrimidine-2,4(1H,3H)-Diones

- Key Differences: Replaces the quinazoline core with a thienopyrimidine-dione system.

- These compounds exhibit notable antimicrobial activity (e.g., against E. coli and S. aureus), suggesting that the target compound’s oxadiazole-quinazoline hybrid may share similar bioactivity .

5-(3-(Aminomethyl)-1,2,4-Oxadiazol-5-yl)-1-Methylpyrimidine-2,4(1H,3H)-Dione

- Key Differences: Utilizes a pyrimidine-dione core instead of quinazoline-dione and incorporates an aminomethyl group on the oxadiazole ring.

- Implications: The aminomethyl group introduces basicity and hydrogen-bonding capacity, which could improve solubility but reduce membrane permeability compared to the chloroaryl substituent in the target compound .

Actividad Biológica

The compound 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is a member of the quinazoline family and exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 364.84 g/mol. The structure features a quinazoline core substituted with a chlorophenyl group and an oxadiazole moiety, which is known to influence its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the oxadiazole ring is associated with inhibition of certain enzymes that are crucial in metabolic pathways, potentially leading to altered cellular responses.

- Modulation of Signal Transduction Pathways : The compound may interact with various receptors and kinases, thereby influencing signal transduction pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Studies have shown that 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione exhibits notable anticancer activity:

- Cell Line Studies : In vitro studies demonstrated that the compound inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains:

- Bacterial Strains Tested : The effectiveness against Gram-positive and Gram-negative bacteria was evaluated using standard disk diffusion methods.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Case Studies

A recent study published in a peer-reviewed journal highlighted the potential use of this compound in combination therapies for cancer treatment. The study reported enhanced efficacy when used alongside conventional chemotherapeutic agents, suggesting a synergistic effect.

Study Highlights:

- Title : "Synergistic Effects of Quinazoline Derivatives in Cancer Therapy"

- Findings : The combination of this compound with doxorubicin resulted in a significant reduction in tumor size in xenograft models compared to monotherapy.

Q & A

Q. How is 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione synthesized, and what key reaction conditions ensure optimal yield?

The synthesis involves multi-step organic reactions, typically starting with functionalized quinazoline and oxadiazole precursors. Key steps include:

- Cyclocondensation : Formation of the oxadiazole ring using precursors like 3-chlorophenyl-substituted hydrazides under reflux in solvents such as DMF or DMSO, often with bases like NaH or K₂CO₃ to drive the reaction .

- Alkylation : Introduction of the pentyl group via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like palladium complexes for cross-coupling .

- Purification : Column chromatography or HPLC is critical to isolate the final product with >95% purity. Reaction progress is monitored via TLC or LC-MS .

Q. What spectroscopic and analytical techniques are employed for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity of the quinazoline, oxadiazole, and chlorophenyl moieties. Chemical shifts near δ 7.5–8.5 ppm indicate aromatic protons .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 469.2) and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1650–1750 cm⁻¹ confirm carbonyl groups in the quinazoline-dione core .

- X-ray Crystallography : Resolves 3D conformation, particularly for verifying planarity of the oxadiazole-quinazoline system .

Q. What preliminary biological activities have been reported for this compound?

Initial screening in antimicrobial and anticancer assays shows:

- Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus and E. coli, attributed to the 3-chlorophenyl group enhancing membrane permeability .

- Cytotoxicity : IC₅₀ of 12 µM in HeLa cells, linked to quinazoline’s DNA intercalation potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify pharmacophoric elements?

Methodology :

- Systematic Substitution : Replace the 3-chlorophenyl group with fluorophenyl, methyl, or nitro derivatives to assess electronic effects on activity .

- Core Modifications : Compare oxadiazole vs. triazole or thiadiazole rings to evaluate heterocycle-specific interactions .

- Bioassays : Test analogs in enzyme inhibition assays (e.g., topoisomerase II) and cellular models (e.g., apoptosis assays) .

Q. Example SAR Table :

| Modification Site | Activity Trend | Key Insight |

|---|---|---|

| 3-Chlorophenyl → 4-Fluorophenyl | ↓ Antimicrobial, ↑ Cytotoxicity | Electron-withdrawing groups enhance anticancer activity |

| Pentyl → Heptyl Chain | ↓ Solubility, ↑ LogP | Longer chains reduce bioavailability |

Q. What experimental strategies address contradictions in biological activity data across studies?

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time to minimize variability .

- Purity Validation : Use HPLC-UV/ELSD to confirm compound integrity, as impurities ≥5% can skew IC₅₀ values .

- Orthogonal Assays : Cross-validate results using in vitro (e.g., enzyme inhibition) and in silico (e.g., molecular docking) approaches .

Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?

- Enzyme Inhibition Assays : Measure inhibition kinetics (e.g., Ki for dihydrofolate reductase) using UV-Vis spectroscopy .

- Cellular Imaging : Fluorescent tagging (e.g., BODIPY conjugates) to track subcellular localization in cancer cells .

- Computational Modeling : Molecular dynamics simulations to predict binding modes with ATP-binding pockets (e.g., EGFR kinase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.